Structural Constraint and Rotatable Bond Reduction
DL-3-Indolylglycine exhibits a reduction in freely rotatable bonds compared to its closest analog, L-tryptophan. This structural constraint is a primary driver for its use in rational protein design. As reported in authoritative vendor technical datasheets, DL-3-Indolylglycine has only 2 freely rotatable bonds [1], whereas the L-tryptophan backbone contains 3 rotatable bonds (including the Cα-Cβ and Cβ-Cγ linkages) [2]. This quantitative reduction limits the conformational ensemble available to the indole side chain when incorporated into a peptide backbone.
| Evidence Dimension | Number of Freely Rotatable Bonds |
|---|---|
| Target Compound Data | 2 freely rotatable bonds |
| Comparator Or Baseline | L-Tryptophan: 3 freely rotatable bonds |
| Quantified Difference | 33% reduction in rotatable bonds (2 vs 3) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
This matters for procurement because the reduced conformational flexibility makes DL-3-Indolylglycine a valuable, rigid scaffold for probing structure-activity relationships (SAR) where a specific bioactive conformation of an indole-containing peptide needs to be locked, a property not achievable with generic tryptophan.
- [1] ChemSpider. (2024). D,L-3-Indolylglycine. CSID: 387927. Freely Rotating Bonds. View Source
- [2] PubChem. (2024). L-Tryptophan. Rotatable Bond Count. (Inferred from standard structure). View Source
